

Spectroscopic Profile of Isostearamidopropyl Morpholine Lactate: A Technical Guide

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Compound of Interest

Compound Name: *Isostearamidopropyl morpholine lactate*

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This technical guide provides a detailed analysis of the spectroscopic characteristics of **Isostearamidopropyl Morpholine Lactate**, a complex amphoteric surfactant. Due to the limited availability of direct experimental spectra for this specific salt, this document presents a comprehensive predicted spectroscopic profile based on the analysis of its constituent parts—the isostearamidopropyl morpholine cation and the lactate anion—and data from structurally analogous compounds. This guide includes predicted data for Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **Isostearamidopropyl Morpholine Lactate**. These predictions are derived from established principles of spectroscopy and data from related fatty amides, N-substituted morpholines, and lactic acid.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Table 1: Predicted ^1H NMR Chemical Shifts (δ) for **Isostearamidopropyl Morpholine Lactate**

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|--------------------------------|--------------|---|
| Isostearoyl Chain | | | |
| Terminal CH ₃ | 0.85 - 0.90 | t | |
| -(CH ₂) _n | 1.20 - 1.40 | m | Bulk methylene protons of the fatty acid chain. |
| CH ₂ -C=O | 2.15 - 2.25 | t | Methylene group alpha to the carbonyl. |
| Propyl Linker | | | |
| -C(=O)NH-CH ₂ - | 3.20 - 3.30 | q | Coupled to adjacent CH ₂ and NH. |
| -NH-CH ₂ -CH ₂ -CH ₂ -N- | 1.60 - 1.75 | p | Central methylene of the propyl linker. |
| -CH ₂ -N(morpholine)- | 2.40 - 2.50 | t | Methylene group attached to the morpholine nitrogen. |
| Amide | | | |
| -C(=O)NH- | 7.50 - 8.00 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
| Morpholine Ring | | | |
| -N-CH ₂ -CH ₂ -O- | 3.65 - 3.75 | t | Methylene groups adjacent to the oxygen atom. |
| -N(propyl)-CH ₂ -CH ₂ -O- | 2.50 - 2.60 | t | Methylene groups adjacent to the nitrogen atom. |

Lactate

| | | | |
|--------------------------|-------------|------|---|
| CH ₃ -CH(OH)- | 1.30 - 1.40 | d | Methyl group of lactate. |
| CH ₃ -CH(OH)- | 4.00 - 4.10 | q | Methine proton of lactate. |
| -OH and -COOH | Variable | br s | Highly dependent on solvent and concentration; may exchange with water. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for **Isostearamidopropyl Morpholine Lactate**

| Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|--------------------------------|--|
| Isostearoyl Chain | | |
| Terminal CH ₃ | ~14 | |
| -(CH ₂) _n - | 22 - 32 | A series of peaks for the methylene carbons. |
| CH ₂ -C=O | ~36 | |
| Carbonyl | | |
| -C=O | ~173 | Amide carbonyl. |
| Propyl Linker | | |
| -C(=O)NH-CH ₂ - | ~39 | |
| -NH-CH ₂ -CH ₂ -CH ₂ -N- | ~26 | |
| -CH ₂ -N(morpholine)- | ~57 | |
| Morpholine Ring | | |
| -N-CH ₂ -CH ₂ -O- | ~67 | Carbons adjacent to oxygen. |
| -N(propyl)-CH ₂ -CH ₂ -O- | ~54 | Carbons adjacent to nitrogen. |
| Lactate | | |
| CH ₃ -CH(OH)- | ~21 | |
| CH ₃ -CH(OH)- | ~68 | |
| -COOH | ~178 | Carboxylate carbon. |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **Isostearamidopropyl Morpholine Lactate**

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group | Intensity |
|--------------------------------|-----------------------|--|---------------|
| 3300 - 3500 | N-H stretch | Amide | Medium, Broad |
| 2850 - 3000 | C-H stretch | Aliphatic (CH ₂ , CH ₃) | Strong |
| ~1735 | C=O stretch | Carboxylic Acid (Lactate) | Strong |
| ~1640 | C=O stretch (Amide I) | Amide | Strong |
| ~1550 | N-H bend (Amide II) | Amide | Medium |
| 1050 - 1150 | C-O stretch | Ether (Morpholine) | Strong |
| 1150 - 1250 | C-N stretch | Amine (Morpholine) | Medium |

Predicted Mass Spectrometry (MS) Data

For Electrospray Ionization (ESI) in positive ion mode, the expected parent ion would be the protonated Isostearamidopropyl Morpholine cation.

- Predicted [M+H]⁺ of Isostearamidopropyl Morpholine: m/z ≈ 411.42

Table 4: Predicted Key Fragment Ions in MS/MS Analysis

| Predicted m/z | Proposed Fragment Structure/Loss |
|---------------|---|
| ~324 | Loss of the morpholine group |
| ~282 | Cleavage of the propyl linker |
| ~100 | Morpholinomethyl cation [CH ₂ N(CH ₂ CH ₂) ₂ O] ⁺ |
| ~86 | Morpholine fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Isostearamidopropyl Morpholine Lactate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Accurately weigh 10-20 mg of **Isostearamidopropyl Morpholine Lactate** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
- Gently vortex or sonicate the vial to ensure complete dissolution. Due to the surfactant nature of the compound, gentle heating may be required to reduce viscosity and aid dissolution.
- Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube.
- If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

2.1.2. Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-1.5 seconds.
- Spectral Width: 0 to 200 ppm.

2.1.3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the **Isostearamidopropyl Morpholine Lactate** sample directly onto the center of the ATR crystal. If the sample is highly viscous, gently warm it to ensure good contact.
- Apply pressure using the ATR accessory's pressure arm to ensure uniform contact between the sample and the crystal.

2.2.2. Data Acquisition

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Parameters:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

2.2.3. Data Processing

- The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
- Label the significant peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

- Prepare a stock solution of **Isostearamidopropyl Morpholine Lactate** at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the same solvent. The final solution should be completely clear and free of any particulates.
- If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation for positive ion mode analysis.

2.3.2. Data Acquisition (Electrospray Ionization - ESI)

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Mode: Positive ion mode is recommended to observe the protonated molecule.
- Parameters:

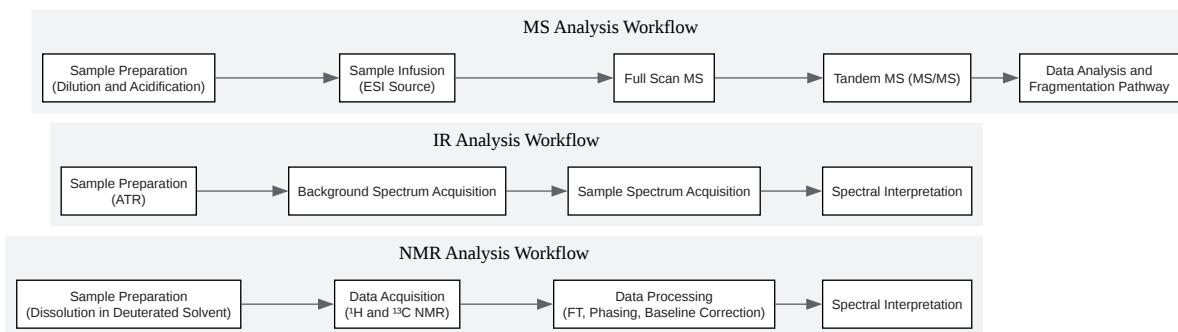
- Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$ using a syringe pump.
- Capillary Voltage: 3-4 kV.
- Nebulizing Gas (N_2): Set to an appropriate pressure to ensure a stable spray.
- Drying Gas (N_2) Temperature: 200-300 °C.
- Mass Range: m/z 50 - 1000.
- MS/MS (Tandem Mass Spectrometry):
 - Select the parent ion of interest (e.g., m/z 411.42) in the first mass analyzer.
 - Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies to obtain a fragmentation pattern.

2.3.3. Data Processing

- Process the acquired mass spectra to identify the monoisotopic mass of the parent ion.
- Analyze the MS/MS spectra to identify the major fragment ions and propose fragmentation pathways.

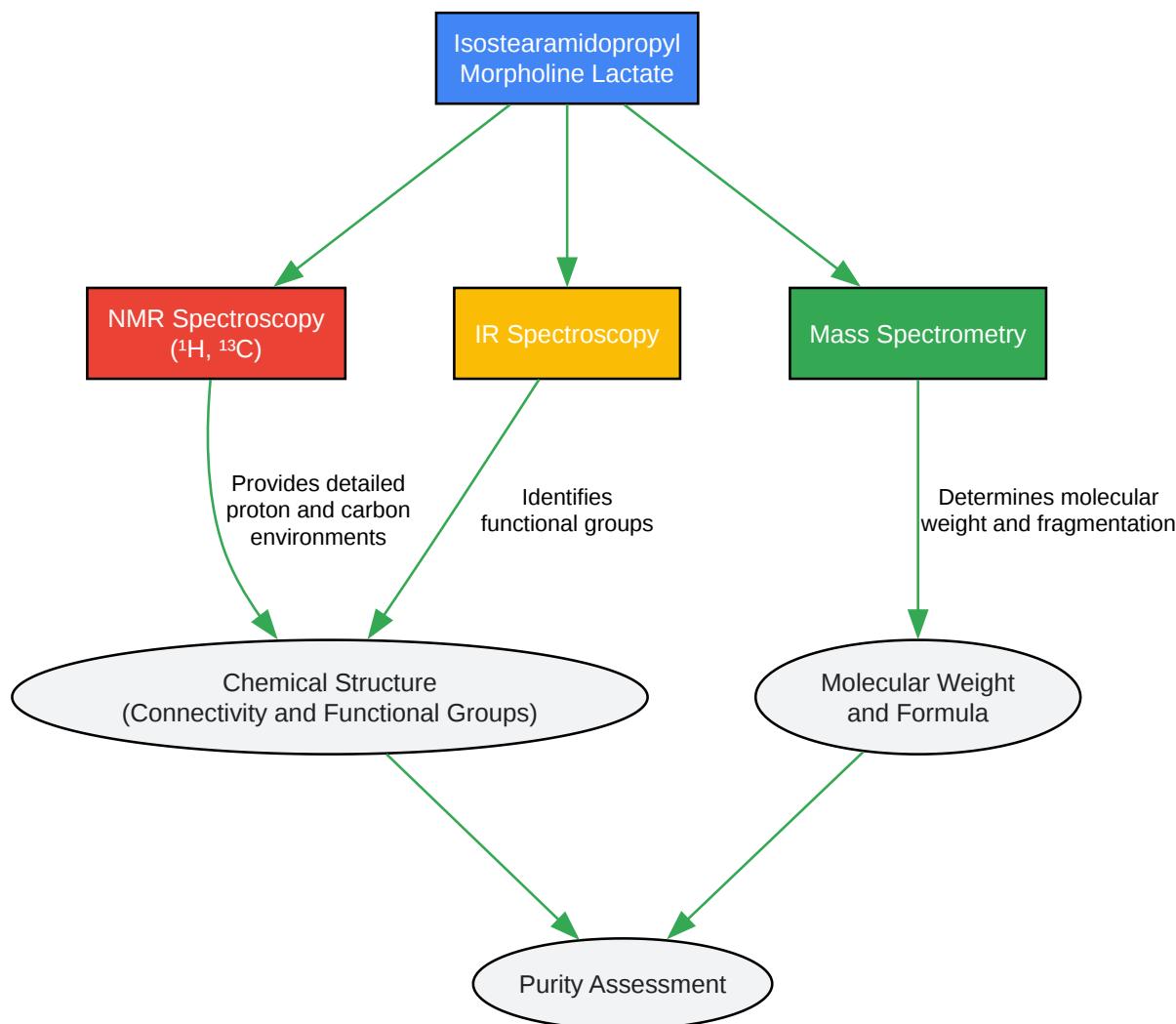
Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.



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Caption: General experimental workflows for NMR, IR, and MS analysis.

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Caption: Logical relationship between spectroscopic techniques and derived information.

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